4,4'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid, also known by its IUPAC name 3,3'-(4-amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid, is a chemical compound with the molecular formula and a molecular weight of approximately 324.3 g/mol. This compound is notable for its structural features that include both triazole and dibenzoic acid functionalities, making it of interest in various scientific fields.
4,4'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid falls under the category of organic compounds and can be classified as an amino acid derivative due to the presence of the amino group. It also belongs to the broader class of triazole compounds, which are known for their diverse biological activities .
The synthesis of 4,4'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents such as hydrazine derivatives for triazole formation and carboxylic acids for the dibenzoic acid structure. Reaction conditions such as temperature control and solvent choice are critical for optimizing yield and purity.
The molecular structure of 4,4'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid features:
The compound's structure can be represented using its SMILES notation: NN1C(C2=CC(C(O)=O)=CC=C2)=NN=C1C3=CC(C(O)=O)=CC=C3
. The compound exhibits geometric isomerism due to the presence of double bonds in the aromatic rings.
The reactivity of 4,4'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid can be characterized by several key reactions:
Reactions are often facilitated by catalysts or specific solvents to enhance efficiency and selectivity. Monitoring reaction progress through techniques like thin-layer chromatography is common practice.
The mechanism of action for 4,4'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid involves:
Studies have indicated that compounds with similar structures exhibit anti-inflammatory and antimicrobial properties .
Key physical properties include:
Important chemical properties encompass:
The applications of 4,4'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid span several fields:
CAS No.: 6801-81-6
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6